Cas no 1209485-42-6 (Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-)
![Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)- structure](https://de.kuujia.com/scimg/cas/1209485-42-6x500.png)
1209485-42-6 structure
Produktname:Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-
CAS-Nr.:1209485-42-6
MF:C17H16O4
MW:284.306545257568
CID:6644826
Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-
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- Inchi: 1S/C17H16O4/c1-17-6-5-9-10(8-21-16(9)20)12(17)7-14(19)15-11(17)3-2-4-13(15)18/h2-4,12,18H,5-8H2,1H3/t12-,17+/m0/s1
- InChI-Schlüssel: LKVMYVIKHAXPMW-YVEFUNNKSA-N
- Lächelt: O1C(=O)C2CC[C@@]3(C)[C@]([H])(C=2C1)CC(=O)C1=C3C=CC=C1O
Experimentelle Eigenschaften
- Dichte: 1.38±0.1 g/cm3(Predicted)
- Siedepunkt: 545.0±50.0 °C(Predicted)
- pka: 7.82±0.40(Predicted)
Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)- Verwandte Literatur
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1209485-42-6 (Phenanthro[1,2-c]furan-1,5-dione, 3,3b,4,9b,10,11-hexahydro-6-hydroxy-9b-methyl-, (3bR,9bS)-) Verwandte Produkte
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